(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1314324-00-9
VCID: VC8030540
InChI: InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
SMILES: C1C(C1N)C2=CC=C(C=C2)F.Cl
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

CAS No.: 1314324-00-9

Cat. No.: VC8030540

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride - 1314324-00-9

Specification

CAS No. 1314324-00-9
Molecular Formula C9H11ClFN
Molecular Weight 187.64
IUPAC Name (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Standard InChI Key ZQPBZLHQLCAFOQ-OULXEKPRSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl
SMILES C1C(C1N)C2=CC=C(C=C2)F.Cl
Canonical SMILES C1C(C1N)C2=CC=C(C=C2)F.Cl

Introduction

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a chemical compound of significant interest in pharmaceutical and chemical research. It is commonly referred to as trans-[2-(4-Fluorophenyl)cyclopropyl]amine hydrochloride and has the molecular formula C9H11ClFNC_9H_{11}ClFN. The compound is recognized for its chiral structure and potential applications in drug synthesis, particularly as an intermediate in the production of biologically active molecules.

Synthesis

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride involves multiple steps to achieve the desired enantiomeric purity:

  • Starting Materials: The process begins with 4-fluorobenzaldehyde and malonic acid as key precursors.

  • Cyclopropanation: Using dimethylsulfoxonium methylide as a reagent, the cyclopropane ring is formed.

  • Chiral Resolution: Enantiomeric separation is achieved through crystallization or chromatographic techniques to isolate the (1R,2S)-isomer.

  • Hydrochloride Formation: The free amine is reacted with hydrochloric acid to yield the stable salt form .

The synthesis is designed to be industrially scalable, employing environmentally friendly reagents and minimizing hazardous by-products.

Applications

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride serves as a critical intermediate in pharmaceutical synthesis:

  • Drug Development: It is used in the preparation of ticagrelor, an antiplatelet medication employed in cardiovascular disease management .

  • Biological Activity: The compound's structural features make it a candidate for exploring receptor binding and enzymatic interactions.

  • Research Tool: Its chiral nature aids in studying stereochemical effects in biological systems.

Physical and Spectroscopic Data

TechniqueObservation
IR SpectroscopyCharacteristic N-H stretching at ~3300 cm1^{-1}
NMR (Proton/Carbon)Peaks consistent with cyclopropane and fluorophenyl groups
Melting Point~200°C (decomposition)

These data confirm the compound's structure and purity, essential for its use in further applications.

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